N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an anthraquinone derivative featuring a 9,10-anthracenedione core substituted at the 1-position with a 2,3-dihydro-1,4-benzodioxine-6-carboxamide group. This compound’s structural uniqueness lies in the fusion of a rigid anthraquinone system with a flexible benzodioxine ring, which may influence its physicochemical properties and applications in materials science or pharmaceuticals .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5/c25-21-14-4-1-2-5-15(14)22(26)20-16(21)6-3-7-17(20)24-23(27)13-8-9-18-19(12-13)29-11-10-28-18/h1-9,12H,10-11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRKIXICERUVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a member of the anthracene derivative family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and specific case studies highlighting its pharmacological effects.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step reaction involving anthraquinone derivatives and benzodioxane structures. The general synthetic pathway involves the following steps:
- Formation of the Anthracene Core : The synthesis often starts with 1-aminoanthraquinone reacted with appropriate carboxylic acids under standard amide formation conditions.
- Benzodioxane Integration : The benzodioxane moiety is integrated into the structure, which is crucial for enhancing biological activity.
Table 1: Summary of Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 1-aminoanthraquinone + carboxylic acid | 94 |
| 2 | DCC + DMAP in dichloromethane | Varies |
Anticancer Properties
Research has indicated that compounds containing the anthracene structure often exhibit significant anticancer properties. For instance, derivatives of anthracene have shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.
Case Study: Cytotoxic Activity
In a study involving several anthracene derivatives, it was found that compounds similar to this compound demonstrated notable cytotoxicity against human promyelocytic leukemia HL-60 cells. The mechanism was attributed to the generation of reactive oxygen species (ROS), which induced apoptosis in cancer cells .
Antioxidant Activity
Compounds with a benzodioxane scaffold have been reported to possess antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.
The antioxidant activity is believed to stem from the ability of these compounds to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage in biological systems .
Anti-inflammatory Effects
Some derivatives have shown promising anti-inflammatory activities. For example, studies on benzodioxane analogs indicated that modifications at specific positions could enhance their anti-inflammatory efficacy.
Example
A derivative bearing an acetic acid substituent at position-6 exhibited significant anti-inflammatory activity in animal models, underscoring the importance of structural modifications for therapeutic applications .
Scientific Research Applications
Structural Characteristics
The compound features an anthraquinone core with a benzodioxine moiety, which contributes to its chemical reactivity and biological activity. The presence of the N,O-bidentate directing group enhances its utility in metal-catalyzed reactions, particularly C-H bond functionalization.
Applications in Organic Synthesis
Metal-Catalyzed Reactions
The compound's bidentate nature allows it to act as a ligand in metal-catalyzed reactions. Research indicates that it can facilitate C-H bond functionalization, which is crucial for the synthesis of complex organic molecules. The ability to direct metal catalysts to specific sites on the substrate enhances reaction efficiency and selectivity .
Synthesis of Benzamide Derivatives
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized from various precursors such as 2-methylbenzoyl chloride and 1-aminoanthraquinone. This synthetic versatility makes it a valuable starting material for generating a library of benzamide derivatives with potential biological activities .
Medicinal Chemistry
Anticancer Activity
Compounds derived from anthraquinones have been studied for their anticancer properties. The structural similarity of this compound to known anticancer agents suggests potential efficacy in cancer treatment. Studies have indicated that anthraquinone derivatives can induce apoptosis in cancer cells through various mechanisms .
Anti-inflammatory Properties
Research has shown that certain benzodioxane derivatives exhibit anti-inflammatory activities. The incorporation of specific substituents at strategic positions on the benzodioxane ring can enhance this activity. The potential for this compound to serve as a lead compound for developing anti-inflammatory drugs is under investigation .
Materials Science
Dye Applications
The unique chromophoric properties of anthraquinone derivatives make them suitable candidates for use as dyes and pigments in various applications. Their stability and colorfastness are advantageous in textile and coating industries .
Nanomaterials
Recent studies suggest that compounds like this compound can be incorporated into nanomaterials for applications in electronics and photonics due to their electronic properties .
Case Studies
Comparison with Similar Compounds
Functional Group Variations
The target compound’s functional groups distinguish it from related anthraquinone derivatives:
| Compound Name | Substituent(s) | Key Functional Features | Hypothesized Properties |
|---|---|---|---|
| Target Compound | 2,3-dihydro-1,4-benzodioxine-6-carboxamide | Amide linkage, benzodioxine ring | Moderate lipophilicity, H-bond donor/acceptor |
| N-(5-Amino-9,10-dioxoanthracen-1-yl)acetamide | Acetamide, amino group | Primary amine, smaller substituent | Higher solubility in polar solvents |
| N,N'-(9,10-dioxoanthracene-1,4-diyl)bisbenzamide | Dual benzamide groups | Symmetric structure, strong π-π stacking | Low solubility, crystalline solid |
| 9,10-Dihydro-9,10-dioxo-2-anthracenecarboxylic acid | Carboxylic acid | Acidic group, high polarity | Water-soluble at high pH, salt formation |
- Acetamide Analogs (): The presence of a primary amino group in N-(5-amino-9,10-dioxoanthracen-1-yl)acetamide enhances its solubility in aqueous media compared to the target compound.
- Bisbenzamide Derivatives (): Symmetric bisbenzamide analogs exhibit stronger intermolecular interactions (e.g., π-π stacking) due to their planar benzamide groups, likely resulting in lower solubility but higher thermal stability.
- Carboxylic Acid Derivatives (): 9,10-Dihydro-9,10-dioxo-2-anthracenecarboxylic acid’s carboxylic acid group imparts pH-dependent solubility, making it suitable for ionic formulations, unlike the neutral carboxamide group in the target compound.
Structural and Supramolecular Behavior
Anthraquinone derivatives’ inclusion capabilities and crystal packing are highly substituent-dependent:
- However, the carboxamide group may participate in hydrogen bonding, stabilizing specific crystal forms .
- Dihydroxy-Substituted Analogs (): Compounds like trans-9,10-di(1′-naphthyl)-9,10-dihydroxyanthracene form tunnel-like inclusion complexes with amines due to their flexible dihydroxy groups. In contrast, the rigid benzodioxine carboxamide in the target compound may limit such host-guest interactions.
Computational and Experimental Insights
- Structural Analysis: Tools like SHELX () are critical for resolving crystal structures of such compounds, revealing how substituents influence packing efficiency and intermolecular interactions.
- Electronic Properties: Density-functional theory (DFT) methods () could predict redox potentials, with the anthraquinone core acting as an electron acceptor and the benzodioxine carboxamide modulating charge distribution.
Q & A
Q. Table 1: Representative Reaction Conditions for Analogous Compounds
| Reaction Type | Catalyst/Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Anthraquinone oxidation | CrO₃/AcOH | 85 | 85 | 98 | |
| Benzodioxine coupling | Pd/C, H₂ | 25 | 72 | 95 |
Advanced: How can contradictions in NMR/UV-Vis spectral data for anthracene-derived compounds be resolved?
Answer:
Contradictions often arise due to solvent effects, tautomerism, or impurities. Methodological strategies include:
- Multi-Technique Validation :
- Compare -NMR (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. For example, anthracene derivatives exhibit upfield shifts of 0.2–0.5 ppm in DMSO due to hydrogen bonding .
- UV-Vis spectroscopy (e.g., λmax 254–280 nm in CHCl₃) confirms π→π* transitions; deviations >5 nm suggest structural anomalies .
- Dynamic NMR Experiments :
Variable-temperature -NMR (25–60°C) can detect tautomeric equilibria in anthraquinones, resolving split peaks into singlets at higher temps .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Column Chromatography :
Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1) resolves anthraquinone and benzodioxine impurities . - Recrystallization :
Use DMF/water (1:5 v/v) at 4°C to achieve crystals with ≥99% purity. Anthracene derivatives often require slow cooling to minimize co-precipitation .
Advanced: How to design experiments to evaluate DNA intercalation potential?
Answer:
- Fluorescence Quenching Assays :
Titrate compound (0–50 µM) into ethidium bromide-DNA complexes. A Stern-Volmer plot (F₀/F vs. [Q]) quantifies quenching efficiency (Ksv >10<sup>4</sup> M⁻¹ suggests strong intercalation) . - Circular Dichroism (CD) :
Monitor DNA conformational changes (e.g., B→Z transitions) at 275 nm. Anthracene derivatives induce ΔΔε >20% at saturating concentrations .
Basic: Which spectroscopic methods confirm structural integrity?
Answer:
- -NMR :
Anthracene protons appear as doublets (δ 8.2–8.5 ppm, J=8 Hz); benzodioxine methylenes resonate as triplets (δ 4.2–4.5 ppm) . - IR Spectroscopy :
Carboxamide C=O stretch at 1650–1680 cm⁻¹; anthraquinone C=O at 1675–1700 cm⁻¹ .
Advanced: What strategies improve solubility for in vitro assays?
Answer:
- Derivatization :
Introduce sulfonate groups (e.g., SO₃H at C-2/C-6) via electrophilic substitution, enhancing aqueous solubility by 10-fold (logP reduction from 2.65 to 1.2) . - Co-Solvent Systems :
Use DMSO:PBS (1:9 v/v) for biological buffers. Pre-saturate with sonication (30 min) to prevent aggregation .
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
